molecular formula C17H24FN3O2 B5265740 N~1~,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide

Cat. No.: B5265740
M. Wt: 321.4 g/mol
InChI Key: XJQKVCYQTNCPOX-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a fluorophenyl group

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(2-fluorophenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-8-6-5-7-14(15)18/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKVCYQTNCPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine-1,4-dicarboxylic acid with diethylamine and 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: A compound with a similar piperidine structure but different substituents.

    N~1~,N~1~-diethyl-N~4~-(5-fluoro-2,4-dinitrophenyl)benzene-1,4-diamine: Another piperidine derivative with different functional groups.

Uniqueness

N~1~,N~1~-diethyl-N~4~-(2-fluorophenyl)piperidine-1,4-dicarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorine substitution is beneficial.

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